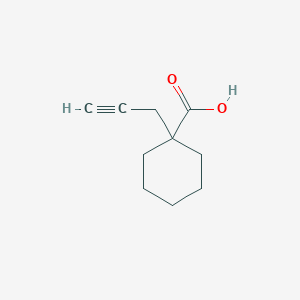

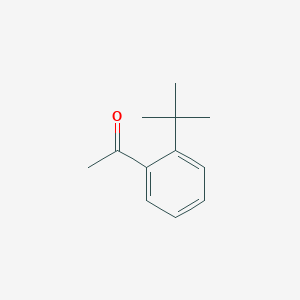

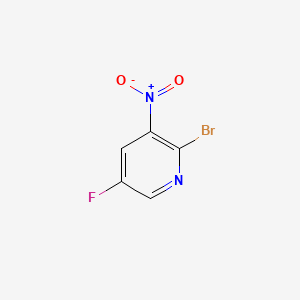

![molecular formula C18H20N2O3 B1288581 Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate CAS No. 1393441-61-6](/img/structure/B1288581.png)

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate

Übersicht

Beschreibung

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate suggests it may have interesting chemical properties and potential utility in various chemical reactions and processes.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride by heating with excess pyridine . Another study reports the synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, highlighting the versatility of carbamate synthesis . Additionally, a novel non-phosgene process for the synthesis of methyl N-phenyl carbamate from methanol and phenylurea has been developed, which could be relevant for the synthesis of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate .

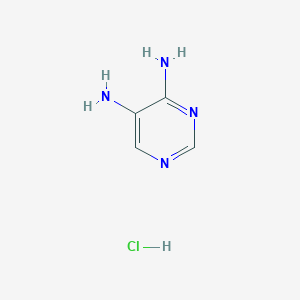

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group (–NHCOO–). The structure of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate would include a benzyl group attached to a carbamate moiety, which itself is substituted with a dimethylcarbamoyl and a phenylmethyl group. The molecular structure can influence the compound's reactivity and interaction with biological targets, as seen in benzo[a]carbazole derivatives, which exhibit varying estrogen receptor binding affinities based on their structural features .

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions. For example, the cleavage of the N-S bond in certain carbamate derivatives has been studied, which can lead to the formation of different products depending on the reaction conditions . Cobalt-catalyzed reactions have been used to generate isocyanates and benzyl alcohols from N-Boc-protected amines and benzyl formates, respectively, which could be relevant for the transformation of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate . The Lossen rearrangement is another reaction involving carbamates, where hydroxamic acids are converted to carbamates in the presence of N-methylimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific substituents. For instance, the anticholinesterase and insecticidal properties of N-methyl- and N,N-dimethylcarbamates have been reported, suggesting potential applications in pest control . The solvent and catalyst used in the synthesis can significantly affect the conversion and selectivity of carbamate formation, as seen in the synthesis of methyl N-phenyl carbamate . The reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate also highlights the influence of the catalytic system on the yield of carbamate compounds10.

Wissenschaftliche Forschungsanwendungen

Non-phosgene Synthesis of N-substituted Carbamates

Research into non-phosgene methods for synthesizing N-substituted carbamates, such as Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate, highlights the importance of developing safer, more environmentally friendly synthetic routes. Various carbonyl reagents, including CO, dimethyl carbonate, CO2, and alkyl carbamates, have been explored for this purpose. The synthesis from CO2, in particular, is noted for its green chemistry appeal, offering a new avenue for chemical CO2 utilization. This approach is considered a research focus due to its low toxicity, high activity, and straightforward preparation process, marking a significant advancement in the industrialization of alkyl carbamates production (Shang Jianpen, 2014).

Acetylcholinesterase Inhibition by Carbamates

Carbamates, including specific derivatives like Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate, function as acetylcholinesterase (AChE) inhibitors. They initially transfer the carbamoyl group to a serine residue in the enzyme's active site, followed by hydrolysis. The decarbamoylation process is relatively slow, with half-lives ranging from minutes to over a month, making such compounds effective AChE inhibitors. This mechanism is critical for developing insecticides and therapeutic agents. The study of decarbamoylation rate constants has revealed that these constants are independent of the ester leaving group, with a noted decrease in rate as the alkyl substituents on the carbamoyl group increase in size (Rosenberry & Cheung, 2019).

Environmental Impact of N-phenyl Carbamates

The environmental persistence and toxicity of N-phenyl carbamates, a group to which Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate belongs, have been a subject of concern. Chlorpropham (CIPC), an example of an N-phenyl carbamate, has been widely used as a pesticide and sprout suppressant. Despite its breakdown over time, the variance in degradation rates has led to concerns about its environmental and human health impact. This highlights the importance of understanding the degradation behavior of such compounds in environmental settings (Smith & Bucher, 2012).

Chemotherapeutic Effects of Anthelmintics

The chemotherapeutic effects of anthelmintics, including those derived from benzimidazole carbamate compounds, have been investigated for their efficacy against parasites like Hymenolepis microstoma and Hymenolepis diminuta. The study of such compounds contributes to the development of effective treatments for parasitic infections, highlighting the pharmaceutical application potential of carbamate derivatives (McCracken, Lipkowitz, & Dronen, 2004).

Safety And Hazards

The safety data sheet for a similar compound, Benzil, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought .

Eigenschaften

IUPAC Name |

benzyl N-[2-(dimethylamino)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-20(2)17(21)16(15-11-7-4-8-12-15)19-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJWPHNWHMPBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139166 | |

| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate | |

CAS RN |

1393441-61-6 | |

| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

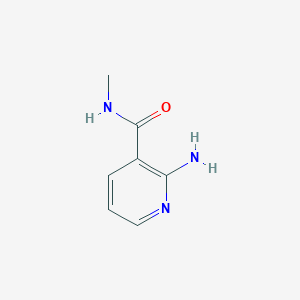

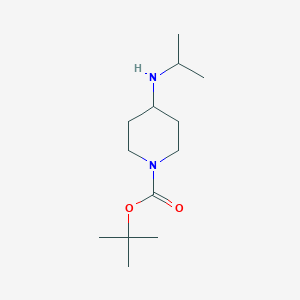

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)